molecular formula C17H12Cl2N2O3S B10903689 methyl 4-cyano-5-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}-3-methylthiophene-2-carboxylate

methyl 4-cyano-5-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}-3-methylthiophene-2-carboxylate

Cat. No.: B10903689
M. Wt: 395.3 g/mol
InChI Key: JUZKQNZFSIOVSB-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-CYANO-5-{[(E)-3-(2,4-DICHLOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound featuring a thiophene ring substituted with various functional groups, including a cyano group, a methyl ester, and an amide linkage to a dichlorophenyl propenoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,4-dichlorobenzaldehyde, methyl cyanoacetate, and thiophene derivatives.

    Step-by-Step Synthesis:

    Reaction Conditions: These reactions are typically carried out under reflux conditions with careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis with optimizations for cost-effectiveness and efficiency. This includes:

    Continuous Flow Reactors: To enhance reaction rates and yields.

    Automated Control Systems: For precise monitoring and control of reaction parameters.

    Purification Techniques: Such as crystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted thiophene and phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.

Biology and Medicine

    Pharmacology: Potential applications in drug design due to its structural similarity to bioactive molecules. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Biochemical Research: Used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.

    Polymer Science: As a monomer or additive in the synthesis of specialty polymers with unique electronic properties.

Mechanism of Action

The compound exerts its effects through various molecular interactions:

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, altering their activity.

    Receptor Binding: The dichlorophenyl and cyano groups can interact with biological receptors, modulating signal transduction pathways.

    Electron Transfer: In materials science, it can participate in electron transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-cyano-5-{[(E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}-2-thiophenecarboxylate: Similar structure but lacks the methyl group on the thiophene ring.

    Ethyl 4-cyano-5-{[(E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}-3-methyl-2-thiophenecarboxylate: Ethyl ester instead of methyl ester.

Uniqueness

    Functional Group Diversity:

    Structural Complexity: The combination of a thiophene ring with a dichlorophenyl propenoyl moiety is relatively unique, offering distinct chemical and biological properties.

Properties

Molecular Formula

C17H12Cl2N2O3S

Molecular Weight

395.3 g/mol

IUPAC Name

methyl 4-cyano-5-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C17H12Cl2N2O3S/c1-9-12(8-20)16(25-15(9)17(23)24-2)21-14(22)6-4-10-3-5-11(18)7-13(10)19/h3-7H,1-2H3,(H,21,22)/b6-4+

InChI Key

JUZKQNZFSIOVSB-GQCTYLIASA-N

Isomeric SMILES

CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)C(=O)OC

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.